Product packaging for Perfluoro-3,7-dimethyloctanoic acid(Cat. No.:CAS No. 172155-07-6)

Perfluoro-3,7-dimethyloctanoic acid

Cat. No.: B106136
CAS No.: 172155-07-6
M. Wt: 514.08 g/mol
InChI Key: KZUSAXRVIONPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Branched Perfluorocarboxylic Acids (PFCAs) in Environmental Research

Historically, much of the focus on PFAS has been on linear-chain compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). frontiersin.org However, it is now understood that many PFAS are produced as complex mixtures of both linear and branched isomers. eurofins.com The manufacturing process of electrochemical fluorination (ECF), a major historical production method, yields a significant proportion of branched isomers. eurofins.comnih.gov For instance, PFOA produced via ECF typically consists of about 22% branched isomers. eurofins.com

The branching of the fluorinated carbon chain can influence the physicochemical properties of the compound, which in turn affects its environmental fate, transport, and bioaccumulation. eurofins.comnih.gov Research has shown that linear and branched isomers can exhibit different behaviors in the environment. For example, some studies suggest that branched isomers may be more mobile in groundwater, while linear isomers may be more likely to accumulate in biota. nih.govnih.gov This growing recognition of the environmental significance of branched PFAS has led to an increased focus on isomer-specific analysis in research and monitoring. frontiersin.orgacs.org

Research Scope for Perfluoro-3,7-dimethyloctanoic Acid

This compound is a specific branched isomer of perfluorodecanoic acid (PFDA). Its chemical formula is C10HF19O2 and it has a molecular weight of 514.08 g/mol . scbt.comnih.gov As a branched perfluorocarboxylic acid (PFCA), it falls within the category of compounds that are of increasing interest to environmental scientists.

Research on this compound is often conducted within the broader context of PFAS analysis. It has been used as a surrogate or internal standard in studies analyzing for a range of perfluorinated compounds in environmental and biological samples. osti.gov This indicates its utility in analytical methodologies for quantifying other PFAS. Furthermore, its inclusion in lists of PFAS compounds for environmental monitoring and its availability as a reference standard from various chemical suppliers underscore its relevance in ongoing research efforts to understand the full scope of PFAS contamination. epa.govcarlroth.comachemtek.comaccustandard.comcarlroth.com

The study of specific branched isomers like this compound is crucial for a more comprehensive understanding of the environmental behavior of the entire class of PFAS compounds. This includes investigating its unique properties, potential sources, and how it partitions in different environmental compartments.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10HF19O2 scbt.comchemnet.com
Molecular Weight 514.08 g/mol scbt.comnih.gov
CAS Number 172155-07-6 scbt.comchemnet.com
Boiling Point 197.3°C at 760 mmHg chemnet.com
Density 1.759 g/cm³ chemnet.comchemicalbook.com
Vapor Pressure 0.162 mmHg at 25°C chemnet.com
Flash Point 73.1°C chemnet.com
Refractive Index 1.288 chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10HF19O2 B106136 Perfluoro-3,7-dimethyloctanoic acid CAS No. 172155-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUSAXRVIONPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379808
Record name Perfluoro-3,7-dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172155-07-6
Record name Perfluoro-3,7-dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Fate and Transport Mechanisms of Perfluoro 3,7 Dimethyloctanoic Acid

Persistence and Degradation Resistance

The environmental persistence of Perfluoro-3,7-dimethyloctanoic acid is a key feature, primarily attributable to its chemical structure. This section explores the factors contributing to its remarkable stability and resistance to degradation.

Stability of Carbon-Fluorine Bonds

This compound, like other perfluorinated compounds, is characterized by the exceptional strength of its carbon-fluorine (C-F) bonds. The high bond energy, estimated to be around 485 kJ/mol, confers significant thermal and chemical stability to the molecule. encyclopedia.pubmdpi.com This inherent stability makes the C-F bond difficult to break through natural environmental processes, leading to the compound's prolonged persistence in various environmental matrices. This resistance to cleavage is a defining characteristic of the perfluoroalkyl moieties. encyclopedia.pub

Reported Limitations of Biotic Degradation for Perfluorinated Structures

The strong C-F bonds also present a major obstacle to biological degradation. For perfluorinated compounds, biodegradation is generally considered an inefficient removal pathway. mdpi.com While some studies have explored the use of microorganisms to consume compounds like perfluorooctanoic acid (PFOA) as a carbon source, the degradation efficiency is typically low compared to chemical methods. mdpi.com Research on a structurally similar compound, Perfluoro-3,7-dimethyloctan-1-ol, indicates that it is not readily biodegradable, which supports the broader understanding of the resistance of such fluorinated structures to microbial breakdown. synquestlabs.com These compounds are often referred to as "forever chemicals" due to their tendency to break down very slowly over time. synquestlabs.com

Feasibility of Reductive Defluorination in Unsaturated PFAS

While biotic degradation is limited, certain chemical degradation methods show potential. One such method is reductive defluorination. Studies on PFOA have demonstrated that palladium nanoparticles can catalyze hydrodefluorination, a process that breaks the C-F bond and transforms PFOA into partially fluorinated and non-fluorinated compounds. nih.gov This catalytic reduction has been shown to be effective in controlled environments like H2-based membrane catalyst-film reactors. nih.gov Although this process has been documented for PFOA, its applicability to other PFAS, including the branched structure of this compound, is a subject of ongoing research. nih.gov The process for PFOA involves a stepwise defluorination that shortens the alkyl chain. mdpi.com

Mobility and Partitioning in Environmental Compartments

Once in the environment, the movement and distribution of this compound are governed by its physical and chemical properties. This section details its partitioning behavior and potential for long-distance travel.

Water-Particle Partitioning Dynamics

The distribution of perfluoroalkyl acids (PFAAs) between the gaseous and particulate phases in the atmosphere is a critical factor in their transport. The gas-particle partitioning coefficient (KPA) has been shown to have a linear relationship with the length of the fluorinated carbon chain. nih.gov This indicates that long-chain PFAAs, such as this compound, have a greater tendency to exist in the particulate phase compared to their short-chain counterparts. nih.gov

The pH of the surrounding medium also plays a significant role. yorku.ca In weakly acidic conditions, a greater fraction of perfluorocarboxylic acids (PFCAs) is expected to partition into the water phase. yorku.ca Conversely, under more acidic conditions typical of atmospheric aerosols, PFCAs are predicted to reside predominantly in the gas phase. yorku.ca The partitioning behavior of shorter-chain PFCAs is particularly sensitive to their physical properties and the liquid water content of the atmosphere. yorku.ca

Table 1: Environmental Fate and Transport Characteristics

Property Finding Implication for this compound
C-F Bond Stability Bond energy of ~485 kJ/mol confers high thermal and chemical stability. encyclopedia.pubmdpi.com Highly resistant to natural degradation processes, leading to environmental persistence.
Biotic Degradation Generally inefficient for perfluorinated structures. mdpi.com Not readily biodegradable. synquestlabs.com Expected to persist in the environment with minimal breakdown by microorganisms.
Reductive Defluorination Demonstrated for PFOA using palladium catalysts. nih.gov A potential, though not fully confirmed, abiotic degradation pathway.
Water-Particle Partitioning Long-chain PFAAs tend to adsorb onto particles. nih.gov Partitioning is influenced by pH. yorku.ca As a long-chain compound, it likely associates with particulate matter, affecting its transport.

| Long-Range Transport | Structurally similar compounds detected in the Arctic, far from sources. sunderlandlab.org | High potential for long-range atmospheric and oceanic transport to remote regions. |

Long-Range Transport Potential

The combination of persistence and mobility allows for the long-range transport of this compound. Evidence for this phenomenon comes from studies on similar PFAS compounds. For instance, hexafluoropropylene oxide-dimer acid (HFPO-DA), a replacement for PFOA, has been detected in Arctic seawater for the first time, providing direct evidence of its long-range transport to remote ecosystems. sunderlandlab.org In that study, the most distant detection from land was approximately 600 to 800 kilometers, offering a minimum estimate for transport distance. sunderlandlab.org

Atmospheric transport is a primary pathway for the global distribution of PFCAs. yorku.ca Once deposited, these compounds can enter oceanic currents, further facilitating their distribution. Studies have shown a net inflow of long-chain PFAS into the Arctic via boundary currents. sunderlandlab.org Climate change may also play a role, as melting snow and ice can release previously deposited PFAS into marine ecosystems, potentially turning regions like the Arctic into a source of these contaminants. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound P37DMOA
Per- and poly-fluoroalkyl substances PFAS
Carbon-Fluorine C-F
Perfluorooctanoic acid PFOA
Perfluoro-3,7-dimethyloctan-1-ol -
Palladium Pd
Perfluoroalkyl acids PFAA
Perfluorocarboxylic acids PFCA
Hexafluoropropylene oxide-dimer acid HFPO-DA
Perfluoroheptanoic acid PFHpA
Perfluorononanoic acid PFNA
Perfluorohexanesulfonic acid PFHxS

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of per- and polyfluoroalkyl substances (PFAS) is a critical factor in understanding their environmental persistence and toxicological profiles. For branched isomers like this compound (PF-3,7-DMOA), the metabolic pathways are less understood compared to their linear counterparts. This section details the current knowledge regarding the metabolites, half-life, and elimination of PF-3,7-DMOA in biological systems.

Metabolite Identification and Formation

The identification of metabolites is fundamental to characterizing the biotransformation of a chemical compound. However, research specifically identifying the metabolic products of this compound is limited. The high-energy carbon-fluorine bond makes PFAS compounds, including branched isomers, highly resistant to degradation. researchgate.net

Studies investigating the biotransformation of a range of PFAS have included PF-3,7-DMOA, but often without detecting significant degradation or identifying specific metabolites. For instance, research on microbial communities has explored the potential for defluorination of various PFAS. One study investigating an organohalide-respiring microbial community found that the branched structure of this compound did not appear to enhance its biodegradability under the experimental conditions. chemrxiv.org

While direct metabolites of PF-3,7-DMOA are not well-documented, the general understanding is that such highly fluorinated compounds are resistant to metabolic breakdown. concawe.eu The focus of many environmental and biological studies has been on the detection of the parent compound itself. acs.orgresearchgate.net For example, in a comprehensive analysis of chemicals in prenatal exposome studies, this compound was considered as a potential isomer of C₁₀HF₁₉O₂, although its linear counterpart, perfluorodecanoic acid, was deemed more likely based on the prevalence in literature and data sources. nih.gov

Table 1: Studies on the Biotransformation of this compound

Study TypeOrganism/SystemKey FindingsCitation
Microbial DegradationOrganohalide-respiring microbial communityThe branched structure of PF-3,7-DMOA did not appear to enhance its biodegradability. No specific metabolites were reported. chemrxiv.org
Environmental FateStormwater BiofiltersPF-3,7-DMOA was included in the analysis of 35 PFAS but was not detected or quantified in the filter materials. acs.org

Bioaccumulation and Trophic Transfer of Perfluoro 3,7 Dimethyloctanoic Acid

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The bioaccumulation of per- and polyfluoroalkyl substances (PFAS), including branched isomers like PF-3,7-DMOA, is a complex process influenced by the chemical's properties and the organism's physiology. While specific data on the bioaccumulation of PF-3,7-DMOA is limited, general principles observed for other PFAS can provide insights. In aquatic environments, PFAS can be taken up by organisms directly from contaminated water, sediment, or through their diet. mdpi.com The bioaccumulation potential of PFAS in aquatic organisms often increases with the length of the perfluorinated carbon chain. mdpi.com

In terrestrial ecosystems, organisms can be exposed to PFAS through the consumption of contaminated soil and dust. oup.com Studies have shown that various PFAS are readily found in both soil and house dust, which can serve as significant exposure pathways, particularly for children. oup.com

Tissue Distribution Patterns in Wildlife

Research on various perfluoroalkyl and polyfluoroalkyl substances (PFAS) reveals specific patterns of distribution within the tissues of wildlife. While direct studies on Perfluoro-3,7-dimethyloctanoic acid are not detailed in the provided results, the behavior of other PFAS provides a framework for understanding its likely distribution.

Generally, PFAS such as perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA) tend to accumulate in protein-rich tissues. nih.gov In aquatic organisms like fish, higher concentrations of PFAS are often found in the blood, followed by the kidneys and liver when exposure occurs through water. mdpi.com In cases of dietary exposure, the liver tends to show the highest concentrations, followed by the blood and kidneys. mdpi.com

In avian species, PFOS is frequently the dominant compound found across various tissues, with the highest mean concentrations typically observed in the liver, kidney, lungs, and blood. nih.gov Long-chain perfluorinated carboxylic acids (PFCAs) have been found to dominate in the brain of some seabirds. nih.gov This indicates that certain PFAS, and potentially their branched isomers, can cross the blood-brain barrier. nih.gov The distribution of these compounds is not uniform, with different PFAS showing preferential partitioning into different tissues. nih.govnih.gov

Table 1: General Tissue Distribution of Select PFAS in Wildlife

TissuePredominant PFAS Compounds
LiverPFOS, Long-chain PFCAs mdpi.comnih.gov
Blood/SerumPFOS, PFOA mdpi.comnih.gov
KidneyPFOS mdpi.comnih.gov
BrainLong-chain PFCAs nih.gov

This table represents generalized findings for commonly studied PFAS and may not be directly representative of this compound.

Factors Influencing Bioaccumulation (e.g., Protein Binding)

The bioaccumulation of perfluoroalkyl acids (PFAAs) is significantly influenced by their interaction with proteins. nih.gov Unlike many other persistent organic pollutants that accumulate in fatty tissues, PFAAs have a strong affinity for proteins, which plays a crucial role in their distribution and retention within an organism's body. nih.gov

Key proteins involved in the binding of PFAAs include serum albumin in the blood and liver fatty acid-binding proteins (L-FABPs) within liver cells. nih.gov These interactions are a primary determinant of the tissue distribution patterns observed for these compounds. The binding of PFAAs to these proteins can facilitate their transport throughout the body and their accumulation in specific organs, particularly the liver and blood. nih.gov

The strength of the protein binding can vary depending on the specific PFAA, including its carbon chain length and isomeric structure (linear versus branched). These differences in protein affinity are thought to contribute to the observed variations in bioaccumulation and elimination half-lives among different PFAAs and across different species and genders. nih.gov

Trophic Magnification in Food Webs

Trophic magnification refers to the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. For per- and polyfluoroalkyl substances (PFAS), trophic magnification has been primarily studied in aquatic ecosystems. nih.gov Generally, longer-chained PFAS, such as certain perfluorinated carboxylic acids (PFCAs) and perfluorooctane (B1214571) sulfonate (PFOS), have demonstrated a tendency to biomagnify. nih.govresearchgate.net

The potential for a substance to biomagnify is often expressed as a trophic magnification factor (TMF). A TMF greater than one indicates that the substance is biomagnifying in the food web. researchgate.netnih.gov Studies have shown that PFCAs with nine to fourteen carbon atoms and certain perfluoroalkyl sulfonates (PFSAs) exhibit TMFs greater than one, signifying their potential for biomagnification. researchgate.net Conversely, some shorter-chain PFAS have been observed to undergo trophic dilution, with TMFs less than one. nih.gov

The characteristics of the food web itself also play a role. For instance, food webs that include endothermic (warm-blooded) organisms may show higher trophic magnification of PFAS compared to those composed solely of poikilothermic (cold-blooded) species. nih.gov While the trophic magnification potential of this compound has not been specifically detailed, its structural similarity to other PFCAs suggests it may also have the potential to bioaccumulate and transfer through food webs.

In Vitro Bioaccessibility Studies from Environmental Matrices

In vitro bioaccessibility studies are laboratory methods designed to simulate the human gastrointestinal environment to estimate the fraction of a substance that may be released from its matrix (e.g., soil or dust) and become available for absorption by the body. oup.comnih.gov

Gastrointestinal Bioaccessibility from Soil and Dust

Studies have demonstrated that per- and polyfluoroalkyl substances (PFAS), including branched isomers, are present in soil and house dust, which are recognized as potential sources of human exposure, especially for children. oup.com In vitro assays have been employed to determine the bioaccessibility of various PFAS from these environmental matrices. oup.com

Research indicates that the bioaccessibility of PFAS can differ significantly between soil and dust, with generally greater bioaccessibility observed from soils. oup.com The physicochemical properties of both the PFAS compound and the soil or dust matrix can influence the extent of bioaccessibility. oup.com For instance, multiple linear regression models have shown that factors such as the PFAS chain length, the degree of branching, and the total organic carbon content of the soil or dust can explain a significant portion of the variability in PFAS bioaccessibility. oup.com

Table 2: Factors Influencing PFAS Bioaccessibility from Soil and Dust

FactorInfluence on Bioaccessibility
Matrix Type Generally higher from soil compared to dust. oup.com
PFAS Chain Length Can affect the extent of release from the matrix. oup.com
PFAS Branching The number of branches can influence bioaccessibility. oup.com
Total Organic Carbon A key characteristic of the soil/dust that impacts PFAS release. oup.com
Presence of a "Sink" Simulating intestinal absorption can increase measured bioaccessibility. oup.com

Methodological Considerations for Bioaccessibility Assays

The design of in vitro bioaccessibility assays is critical for obtaining accurate and relevant data. These methods typically simulate the conditions of the stomach (gastric phase) and small intestine (intestinal phase) to estimate the release of a substance from an ingested matrix. oup.comnih.gov

One important methodological consideration is the inclusion of a "sink" to mimic the removal of the substance from the gastrointestinal fluid as it is absorbed into the bloodstream. oup.com Studies on PFAS have shown that incorporating a sink in the experimental setup can significantly increase the measured bioaccessibility, particularly for dust samples. oup.com

The specific conditions of the assay, such as the pH and composition of the simulated gastric and intestinal fluids, are also crucial variables that can affect the outcome. nih.gov For instance, the low pH of the gastric phase often represents the compartment with the highest potential for the release of certain contaminants. nih.gov Therefore, careful standardization and consideration of these methodological factors are essential for the reliable prediction of in vivo bioavailability from in vitro bioaccessibility data. oup.comnih.gov

Analytical Methodologies for Perfluoro 3,7 Dimethyloctanoic Acid Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate Perfluoro-3,7-dimethyloctanoic acid from complex matrices and minimize interferences prior to instrumental analysis. The choice of technique depends heavily on the specific characteristics of the sample matrix. To prevent contamination, the use of materials such as polypropylene is recommended over lab materials that could contain fluoropolymers. researchgate.net

For environmental matrices like water, soil, and sediment, solid-phase extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFAS, including branched isomers like PF-3,7-DMOA. diva-portal.org

Water Samples: Methods for analyzing PFAS in water often involve SPE. diva-portal.org Weak anion exchange (WAX) SPE cartridges are commonly used to capture perfluorinated carboxylic acids (PFCAs). A novel derivatization method for C2-C14 PFCAs in aqueous matrices utilized a weak anion exchange solid-phase extraction procedure for analyte recovery. nih.gov This approach yielded recoveries ranging from 83% to 130% for most analytes in ultrapure water and synthetic ocean water. nih.gov For drinking water, the U.S. Environmental Protection Agency (EPA) has developed methods such as 533, 537, and 537.1, which support the analysis of numerous PFAS compounds.

Soil and Sediment Samples: The extraction of PFAS from solid matrices like soil and sediment typically begins with solvent extraction. diva-portal.org Acetonitrile is a common solvent used for this purpose. researchgate.net Following the initial extraction, a clean-up step using SPE, often with weak anion-exchange cartridges, is employed to remove co-extracted matrix components that could interfere with the analysis. diva-portal.orgresearchgate.net

A summary of extraction techniques for environmental samples is presented in the table below.

MatrixExtraction TechniqueKey ParametersTypical RecoverySource
WaterSolid-Phase Extraction (SPE) with Weak Anion Exchange (WAX)Elution with methanolic ammonium hydroxide83-130% nih.gov
Soil/SedimentSolvent Extraction followed by SPEExtraction with acetonitrile, SPE clean-upNot specified diva-portal.orgresearchgate.net

The analysis of PF-3,7-DMOA in biological samples is essential for assessing human and wildlife exposure. These matrices are complex and require rigorous sample preparation to remove proteins and lipids that can interfere with quantification.

Blood and Serum: For human serum, an automated solid-phase extraction (SPE) system coupled with online SPE column-switching for LC-MS/MS analysis has been effectively used. ymcamerica.com This method often involves an initial protein precipitation step, followed by SPE for cleanup and concentration.

Tissues (e.g., Liver, Fish Fillets): The analysis of PFAS in tissues like fish often involves a simple liquid extraction by sonication. nih.gov This can be followed by direct determination using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which avoids a solid-phase extraction step and reduces sample contamination and analysis time. nih.gov For liver tissue, acid digestion followed by solvent extraction has also been reported. researchgate.net

The table below outlines common preparation methods for biological samples.

MatrixExtraction TechniqueKey ParametersTypical RecoverySource
Human SerumAutomated Solid-Phase Extraction (SPE)Online column-switchingNot specified ymcamerica.com
Fish FilletLiquid Extraction with SonicationDirect determination without SPE76% (for PFOA) nih.gov
Liver TissueAcid Digestion + Solvent ExtractionNot specified>80% researchgate.net

Chromatographic Separation and Mass Spectrometry Detection

Following extraction and clean-up, instrumental analysis is performed to separate, identify, and quantify this compound. Mass spectrometry coupled with chromatographic separation is the gold standard for this purpose.

LC-MS/MS is the most common and preferred technique for the analysis of PFAS, including PF-3,7-DMOA, due to its high sensitivity and specificity. nih.gov

Methodology: The method involves separating the analytes using liquid chromatography, typically with a C18 reversed-phase column, followed by detection using a tandem mass spectrometer. ymcamerica.comnih.gov The use of mass-labeled internal standards in an isotope dilution method is common to achieve accurate quantification. nih.gov

Performance: LC-MS/MS provides a high signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, allowing for very low limits of detection (LOD). nih.gov For instance, in the analysis of fish fillets, an LOD of 0.04 ng/g was achieved for PFOA. nih.gov To minimize background contamination from the LC system, a specific PFAS delay column can be used to separate potential background PFAS from the analytes of interest in the sample.

InstrumentColumn TypeDetection ModeKey FeaturesSource
LC-MS/MSYMC-Triart C18Negative Ion PolarityOnline SPE, column-switching ymcamerica.com
LC-MS/MSAscentis® Express PFASNot specifiedUse of a delay column to prevent background contamination
LC-MS/MSNot specifiedNot specifiedIsotope dilution with 13C labeled internal standards nih.gov

While less common than LC-MS/MS, GC-MS offers a cost-effective and high-resolution alternative for PFAS analysis. confex.com However, because PFCAs like PF-3,7-DMOA are not volatile, a derivatization step is required to convert them into less polar and more volatile compounds suitable for GC analysis.

Derivatization Agents: Various derivatizing agents have been developed. A novel method using diphenyl diazomethane allows for the rapid derivatization (<1 min) of C2-C14 PFCAs. nih.gov Other agents include N,N-dimethylformamide dimethyl acetal (DMF-DMA), which forms N,N,N′,N′-tetramethyl diamines in the GC injection block, and triethylsilanol, which forms a triethylsilyl ester.

Performance: GC-MS methods with derivatization can achieve detection limits comparable to LC-MS/MS. For example, the diphenyl diazomethane method achieved instrument detection limits of 8 to 220 fg per injection. nih.gov These methods provide a reliable alternative, particularly for aqueous matrices. nih.govtntech.edu

High-resolution mass spectrometry (HRMS), such as Orbitrap or quadrupole time-of-flight (Q-TOF) systems, is a powerful tool for both targeted quantification and non-targeted screening of PFAS. nih.govnih.govresearchgate.net

Advantages: HRMS provides high mass accuracy and resolution, which facilitates the identification of a broad spectrum of known and unknown PFAS compounds in complex environmental and biological samples. nih.govnih.govresearchgate.net This is particularly useful for identifying novel replacement products and isomers that may not be included in standard targeted methods.

Applications: HRMS has been used to identify 60 different PFAS compounds in roe deer liver and muscle, demonstrating its utility in comprehensive biomonitoring. nih.gov It has also been employed to quantify the migration of 40 different PFAS from microwave popcorn bags, showcasing its capability in food contact material analysis. nih.gov The non-targeted analysis workflow using HRMS has shown promising and reliable results in environmental research. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is a highly precise and accurate technique for the quantification of analytes, and it is considered a gold standard in the analysis of per- and polyfluoroalkyl substances (PFAS), including branched isomers like this compound. nih.govnih.govusgs.gov This method involves adding a known amount of an isotopically labeled version of the target analyte to a sample before processing. nih.govusgs.gov For this compound, this would involve a standard synthesized with heavy isotopes, such as Carbon-13 (¹³C).

This isotopically labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis processes. nih.gov Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variations in the instrument's response (matrix effects) that might suppress or enhance the signal will affect both the native analyte and the labeled standard equally. usgs.gov

By measuring the ratio of the native analyte to the isotopically labeled internal standard using a technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can accurately calculate the concentration of the native analyte in the original sample. nih.govnih.gov This approach effectively corrects for procedural losses and matrix-induced signal variations, leading to highly reliable and robust quantitative results, which is crucial when analyzing complex environmental and biological samples where such interferences are common. usgs.gov

Method Validation and Quality Control in Environmental and Biological Studies

Method validation is a critical process to ensure that an analytical procedure for quantifying a specific analyte is suitable for its intended purpose. For this compound, as with other PFAS, this involves a series of experiments to document the method's performance and reliability. serdp-estcp.milepa.gov Quality control (QC) procedures are then implemented in routine analysis to ensure the method continues to perform as expected. epa.gov The validation process establishes key performance characteristics, including the limits of detection and quantification, as well as accuracy and precision. serdp-estcp.mil

These validation studies are often performed across various matrices, such as reagent water, surface water, groundwater, and wastewater, to demonstrate the method's robustness. usgs.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods, such as EPA Method 1633, which undergo rigorous single- and multi-laboratory validation studies to document their accuracy and precision for a range of PFAS in different environmental media. serdp-estcp.milepa.gov

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy.

For PFAS analysis, these limits are typically determined by analyzing a series of low-level spiked samples and calculating the standard deviation of the results. fda.gov While specific LOD and LOQ values for this compound are not widely published, data for other PFAS analyzed by LC-MS/MS provide an indication of the typical sensitivity of modern analytical methods. These limits can vary depending on the sample matrix and the specific instrumentation used.

Table 1: Example Instrumental Limits of Quantitation (LOQs) for Selected PFAS

CompoundInstrumental LOQ (ng/L)
Perfluorobutanoic acid (PFBA)3 - 53
Perfluorooctanoic acid (PFOA)3 - 53
Perfluorooctane (B1214571) sulfonate (PFOS)3 - 53

This table presents a range of instrumental LOQs reported in a validation study for various PFAS compounds to illustrate typical analytical sensitivity. Specific values for this compound would need to be determined experimentally.

Accuracy and Precision Assessments

Accuracy and precision are key indicators of a method's performance. Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD).

In the validation of PFAS analytical methods, accuracy and precision are evaluated by spiking known concentrations of analytes into different sample matrices (e.g., surface water, groundwater) and analyzing them over several non-consecutive days to assess intra-laboratory reproducibility. uliege.be For many validated methods, acceptance criteria for recovery are often set within ±30% of the true value, with a maximum RSD of 20%. uliege.be

Table 2: Example Accuracy and Precision Data for PFAS in Environmental Waters

MatrixRecovery (%)Repeatability (RSD %)
Surface Water74 - 1141 - 20
Groundwater74 - 1141 - 20
Waste Leachate26 - 1531 - 20

This table shows typical recovery and repeatability results from a method validation study for a suite of PFAS compounds in different water matrices. uliege.be These ranges demonstrate the expected performance for a robust analytical method.

Emerging Analytical Technologies (e.g., Sensor-Based Detection)

While LC-MS/MS is the established method for PFAS analysis, there is a growing interest in developing faster, more cost-effective, and portable analytical technologies. mdpi.com Emerging techniques, such as those based on optical sensors, offer the potential for real-time or near-real-time detection of PFAS in the field, which could be applicable to compounds like this compound. mdpi.com

Optical-based methods correlate changes in optical properties, such as fluorescence or color, with the concentration of the target analyte. mdpi.com For instance, researchers have developed fluorescent probes and paper-based colorimetric sensors. mdpi.com One approach involves using a solution that changes color or fluorescence intensity in the presence of PFAS. mdpi.com These sensor-based technologies have several advantages, including simplicity, speed (often providing results in minutes), and lower upfront costs compared to traditional laboratory instrumentation. mdpi.com

However, these emerging technologies are still in development and face challenges. mdpi.com Many current sensor-based methods have higher detection limits than LC-MS/MS and may only be suitable for detecting high concentrations of PFAS. mdpi.com Furthermore, their performance in complex environmental matrices with potential interferences needs to be rigorously evaluated. mdpi.com Continued research is focused on improving the sensitivity and selectivity of these novel detection systems to make them viable alternatives for comprehensive environmental monitoring.

Remediation and Mitigation Strategies for Perfluoro 3,7 Dimethyloctanoic Acid Contamination

Ex Situ Treatment Technologies for Contaminated Media

Ex situ treatments involve the excavation or pumping of contaminated soil or groundwater for processing at the surface. These methods allow for greater control over treatment conditions but can be costly and disruptive.

Adsorption is a widely used technology that binds PFAS molecules to the surface of a sorbent material. The effectiveness of these materials for branched isomers like Perfluoro-3,7-dimethyloctanoic acid is an area of active research.

Activated Carbon: Granular activated carbon (GAC) and powdered activated carbon (PAC) are common adsorbents. Generally, adsorption capacity increases with the length of the fluorinated carbon chain due to stronger hydrophobic interactions. rsc.org However, the branched structure of this compound may reduce its adsorption efficiency compared to linear isomers of the same chain length, as branching can weaken these hydrophobic interactions. Studies on various PFAS have shown that activated carbon is often more effective at removing longer-chain PFAS than shorter-chain or some branched variants. youtube.com

Ion Exchange (IX) Resins: Anion exchange resins have emerged as a highly effective alternative to activated carbon, often demonstrating higher capacity and faster removal rates for a range of PFAS. sci-hub.senxedge.io These resins use electrostatic interactions, attracting the negatively charged carboxylate head of the this compound molecule. nxedge.io Some specialized resins are designed to be selective for PFAS, offering superior performance even in the presence of competing ions like sulfate. lanxess.comionexchangeglobal.com Research indicates that IX resins can be more effective than GAC for removing both short-chain and certain branched PFAS compounds from water. sci-hub.senxedge.io

Table 1: Comparison of Adsorbent Performance for PFAS Removal

Adsorbent TypeTarget PFASKey Findings
Porous Organic Polymer (POP) Short-chain PFASDemonstrated >95% removal efficiency within 15 minutes; performance not significantly affected by pH (5-9) but competed with natural organic matter and long-chain PFAS. nih.gov
Anion Exchange Resin (AER) Various PFAS in groundwaterPerformed better than activated carbon for removing short-chain PFAS. youtube.com
Activated Carbon (AC) Various PFAS in groundwaterMore effective for removing longer-chain PFAS compared to shorter-chain compounds. youtube.com
Polystyrenic vs. Polyacrylic IX Resins Perfluorinated Carboxylic Acids (PFCAs)Polystyrenic resins, being more hydrophobic, showed better performance for PFCA removal than more hydrophilic polyacrylic resins, indicating the importance of both electrostatic and hydrophobic interactions. acs.org

Advanced oxidation processes (AOPs) aim to mineralize persistent organic pollutants into less harmful substances. However, the extreme stability of the carbon-fluorine bond in PFAS molecules makes them highly resistant to conventional AOPs that rely on hydroxyl radicals. researchgate.netnih.gov

Sonochemical Degradation: High-frequency ultrasound (sonolysis) creates acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high temperatures and pressures capable of breaking the C-F bond. nih.govresearchgate.net Research has shown that the degradation rate is influenced by the compound's chemical structure, with longer-chain PFAS generally degrading faster. rsc.orgnjit.edu While specific data on this compound is limited, the principles suggest sonolysis could be a viable, albeit energy-intensive, destructive technology.

Electrochemical Oxidation: This method uses specialized anodes, such as boron-doped diamond (BDD), to generate powerful oxidizing agents that can degrade PFAS. researchgate.net It is considered one of the more promising destructive technologies.

Challenges with AOPs: A significant concern with many AOPs is the potential for incomplete degradation. Instead of complete mineralization, these processes can transform polyfluorinated "precursor" compounds into other persistent PFAS, sometimes increasing the concentration of regulated compounds like PFOA after treatment. nih.govelsevierpure.com

Thermal treatment is a destructive technology capable of breaking down the stable structure of PFAS molecules. nih.gov

Incineration: High-temperature incineration (>1,000°C) is considered an effective method for destroying PFAS in contaminated soils, sludges, and concentrated waste streams. nih.govenviro.wiki The process is designed to mineralize the compounds, breaking the carbon-fluorine bonds. epa.gov Recent studies have demonstrated that incineration at sufficiently high temperatures can destroy over 99.99% of targeted PFAS. remediation-technology.com

Pyrolysis and Gasification: These processes involve heating waste in low-oxygen or oxygen-free environments. The destruction of PFAS during pyrolysis often proceeds through a hydrodefluorination pathway. nih.gov

Concerns: A primary concern with all thermal methods is the potential for incomplete combustion, which could release smaller, volatile fluorinated compounds or other hazardous byproducts into the atmosphere. epa.govepa.gov Therefore, strict control of temperature, residence time, and turbulence, along with robust off-gas treatment, is critical for ensuring safe and effective destruction. nih.gov

In Situ Remediation Approaches

In situ remediation involves treating contaminants directly within the soil and groundwater, avoiding the costs and disruption of excavation. These technologies are often considered more sustainable but can be slower and more challenging to implement.

Bioremediation uses microorganisms to break down contaminants. While the strong C-F bond makes PFAS resistant to biodegradation, some promising research has emerged. nih.gov

Microbial Degradation: Most microorganisms cannot cleave the C-F bond directly. However, some studies have shown that certain microbial strains, such as Pseudomonas, can achieve partial degradation of PFOA and PFOS. mdpi.com

Evidence for Branched Isomer Degradation: Significantly, a laboratory biotreatability study was conducted to assess the potential of commercially available bioaugmentation cultures to remediate selected PFAS compounds, including this compound. battelle.org The study demonstrated that reductive defluorination using hydrogen as an electron donor was feasible, offering hope for future in situ applications. battelle.org While the specific microbes responsible were not fully identified, the findings suggest that bioaugmentation with specialized cultures could be a potential strategy for this and other branched PFAS. battelle.org

Phytoremediation uses plants to remove, stabilize, or degrade contaminants in soil and water. nih.gov This approach is low-cost and environmentally friendly, though its effectiveness for PFAS is still under investigation. nih.gov

Phytoextraction and Bioaccumulation: This strategy involves using plants to absorb contaminants from the soil and translocate them to their harvestable tissues (stems and leaves). acs.org Research shows that plant uptake varies significantly by PFAS structure and plant species. nih.govslu.se Generally, shorter-chain PFAS are more readily translocated to the shoots, while longer-chain and some branched PFAS tend to accumulate more in the roots. nih.govnih.gov This suggests that for a compound like this compound, plants that are efficient root accumulators might be more effective.

Phytostabilization: This approach uses plants to reduce the mobility and bioavailability of contaminants in the soil. nih.gov By absorbing water and binding contaminants to their root systems, plants can help prevent the leaching of PFAS into groundwater. This may be a viable long-term management strategy for large areas where active removal is not feasible. nih.gov

Table 2: Summary of Phytoremediation Findings for PFAS

Plant Type(s)PFAS StudiedKey Findings
Hemp Various, including long-chainLow bioaccumulation of longer-chain PFAS like PFOS in harvested stems and leaves; roots may be more effective for accumulation. nih.gov
Willow and Sunflower Various (C3-C6)Showed the highest removal efficiency among tested plants, with up to 34% removal of short-chain PFAS after 90 days. slu.se
Various Crops (Maize, Carrots, Lettuce, etc.) Various PFCsBioconcentration factors (BCFs) vary widely by plant part and PFC type; maize straw showed a high BCF for PFBA, while roots had a higher BCF for PFOS. researchgate.net
General Observation PFCAs and PFSAsPlant uptake of perfluorocarboxylic acids (PFCAs) is often negatively correlated with carbon chain length; longer chains are retained more in roots. nih.gov

Source Control and Waste Management

Effective management of this compound contamination necessitates a focus on controlling its sources and managing waste streams that contain this persistent compound. Given its classification as a branched per- and polyfluoroalkyl substance (PFAS), strategies often align with those for other branched PFAS compounds, particularly in the context of aqueous film-forming foams (AFFFs) and landfill leachate. Due to a lack of specific research focusing solely on this compound, the following sections draw upon broader findings and guidance for branched PFAS as a whole.

Management of Aqueous Film-Forming Foams (AFFFs)

Aqueous film-forming foams (AFFFs) have been identified as a significant source of PFAS contamination in the environment. researchgate.netpfasproject.comalaska.gov Legacy AFFF formulations, in particular, often contained a complex mixture of PFAS, including branched isomers. itrcweb.orgitrcweb.org The electrochemical fluorination (ECF) process used to manufacture some older AFFFs resulted in a mixture of both linear and branched PFAS isomers, with branched isomers comprising a significant fraction. itrcweb.orgresearchgate.net

Management strategies for AFFF containing branched PFAS like this compound focus on preventing releases and managing existing stockpiles and contaminated equipment. alaska.govhaleyaldrich.com

Key Management Practices for AFFF:

Inventory and Replacement: Facilities should inventory their AFFF stockpiles to identify and prioritize the removal of legacy foams containing long-chain and branched PFAS. alaska.govitrcweb.org These should be replaced with fluorine-free alternatives where feasible. alaska.gov

Containment of Releases: During any use of AFFF for training or emergency response, stringent containment measures are crucial to prevent soil and groundwater contamination. haleyaldrich.comhazchem.com This includes the use of containment bunds and the collection of all runoff.

Equipment Decontamination: Firefighting equipment, including trucks and storage tanks, that has been in contact with PFAS-containing AFFF must be thoroughly decontaminated to prevent cross-contamination with new, fluorine-free foams. stagliuzza.com

Disposal of AFFF Concentrates and Rinsate: Unused AFFF concentrates and rinsate from decontamination must be managed as hazardous waste. hazchem.commcfenvironmental.com Disposal options are guided by regulations and interim guidance from bodies like the U.S. Environmental Protection Agency (EPA). epa.govidrenvironmental.com High-temperature incineration in permitted hazardous waste facilities is a common recommendation for the destruction of PFAS. hazchem.commcfenvironmental.comapfmag.com However, concerns remain about the potential for incomplete combustion and the release of harmful byproducts. issuu.com Other options include solidification and stabilization before disposal in a hazardous waste landfill. stagliuzza.commcfenvironmental.com

Table 1: General Composition of Legacy AFFF Formulations

ComponentEstimated PercentageNotes
Water/Diluent>60%The primary solvent for the foam concentrate. itrcweb.org
SolventsUp to 20%Often includes glycols to improve foam properties. itrcweb.org
Surfactants15-18%A mix of hydrocarbon and fluorosurfactants. itrcweb.org
Fluorosurfactants<2%This fraction contains the PFAS compounds, including linear and branched isomers. itrcweb.org

Disclaimer: This table represents a typical composition of legacy AFFF and is not specific to foams containing this compound due to a lack of specific data.

Landfill Leachate Management and Waste Disposal

Landfills are a significant repository for consumer and industrial products containing PFAS, leading to the contamination of landfill leachate. fehrgraham.compfas.comswana.org As products containing compounds like this compound are disposed of, they can leach into the liquid that percolates through the waste, creating a long-term source of environmental contamination. fehrgraham.comaclaritywater.com

Management of PFAS-contaminated landfill leachate is a complex challenge. fehrgraham.comaclaritywater.com Conventional wastewater treatment methods used for leachate are often ineffective at removing persistent PFAS and can sometimes transform precursor compounds into more stable forms like perfluoroalkyl acids (PFAAs). fehrgraham.comswana.orgfrontiersin.org

Current and Emerging Leachate Management Strategies:

On-site Pre-treatment: Some landfills are exploring on-site pre-treatment technologies to remove PFAS from leachate before it is sent to a public wastewater treatment plant. Technologies such as granular activated carbon (GAC) and ion exchange have shown effectiveness in removing some PFAS, though their performance can be affected by the complex chemical matrix of leachate. swana.orgerefdn.org Reverse osmosis is another proven process for PFAS removal from leachate. swana.org

Destructive Technologies: Research is ongoing into destructive technologies that can break down PFAS molecules in leachate. These include supercritical water oxidation (SCWO), electrochemical oxidation, and plasma treatment. aclaritywater.comerefdn.org These technologies aim to mineralize the PFAS compounds, breaking the strong carbon-fluorine bonds.

Landfill as a Containment Facility: When disposing of solid waste known to contain PFAS, modern, engineered landfills with robust liner and leachate collection systems are essential to contain the contamination. mcfenvironmental.com For high-concentration PFAS waste, disposal in a permitted hazardous waste landfill is recommended. mcfenvironmental.compfas.com

Regulatory Oversight: Regulatory bodies like the EPA are developing effluent limitation guidelines (ELGs) for PFAS in landfill leachate to control discharges into the environment. pfas.comepa.gov

The behavior of branched PFAS isomers like this compound in landfills and leachate may differ from their linear counterparts. Some studies suggest that branched isomers can be more mobile in certain environmental conditions. researchgate.netdtic.mileurofins.com However, a lack of specific research on this compound in landfill environments means that management strategies must rely on the broader understanding of branched PFAS behavior.

Table 2: Comparison of Landfill Leachate Treatment Technologies for PFAS

TechnologyPrincipleAdvantagesDisadvantages
Granular Activated Carbon (GAC)AdsorptionCommercially available, versatile for different leachate types. swana.orgaclaritywater.comConsumable material requiring disposal or regeneration; effectiveness can be reduced by other organic matter. aclaritywater.com
Ion Exchange (IX) ResinsIon exchangeCan be highly selective for PFAS. swana.orgNot yet widely demonstrated for leachate; potential for fouling. swana.org
Reverse Osmosis (RO)Membrane filtrationHigh removal efficiency for a wide range of PFAS. swana.orgProduces a concentrated reject stream that requires further management; potential for membrane fouling.
Supercritical Water Oxidation (SCWO)Chemical oxidationDestroys PFAS molecules. aclaritywater.comHigh energy and capital costs; still an emerging technology for leachate. aclaritywater.com
Electrochemical OxidationChemical oxidationCan degrade a wide range of PFAS. erefdn.orgCan be energy-intensive; electrode material and longevity are key factors. erefdn.org

Disclaimer: This table provides a general overview of technologies for PFAS in leachate and is not based on specific performance data for this compound due to a lack of available research.

Risk Assessment and Regulatory Considerations for Perfluoro 3,7 Dimethyloctanoic Acid

Ecological Risk Assessment Frameworks

The ecological risk assessment of PF-3,7-DMOA, like other chemical substances, is founded on a framework that evaluates the potential adverse effects on ecosystems. This involves characterizing the exposure of ecological receptors to the substance and assessing the potential for harm based on its toxicological properties.

Risk Quotient Methodologies for Environmental Compartments

A common approach in ecological risk assessment is the use of the risk quotient (RQ) method. This methodology compares a measure of exposure to a measure of effect. The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating a need for a more detailed risk assessment or risk management measures.

The ecological risk assessment for various PFAS, including some branched isomers, has been conducted in different environmental settings. For instance, studies in Chinese river systems have used the risk quotient method to evaluate the risk of PFCAs to aquatic environments. researchgate.net While specific PNEC values for PF-3,7-DMOA are not widely established, the methodology provides a framework for its assessment as more toxicological data becomes available. The calculation of RQs for PF-3,7-DMOA would require comprehensive data on its concentrations in various environmental compartments (water, sediment, soil) and its toxicity to a range of ecological receptors (e.g., algae, invertebrates, fish).

A study assessing PFAS in stormwater biofilters noted that while PF-3,7-DMOA was analyzed, it was not quantified, whereas legacy PFAS like PFOA and PFOS were predominant. acs.org This highlights a common challenge in the risk assessment of emerging PFAS like branched isomers: a lack of extensive monitoring and toxicological data.

Derivation of Environmental Quality Standards

Environmental Quality Standards (EQS) are concentration thresholds for pollutants in water, sediment, or biota that are set to protect the health of the ecosystem. The derivation of EQS is a complex process that relies on a comprehensive set of high-quality ecotoxicological data for different trophic levels. For many PFAS, including branched isomers, the data required to derive robust EQS is often limited.

The European Union's Water Framework Directive provides a framework for deriving EQS for priority substances. nih.gov For PFOA, a freshwater EQS of 0.1 μg/L has been proposed based on the protection of aquatic life from secondary poisoning. nih.gov However, for many other PFCAs, including branched isomers like PF-3,7-DMOA, specific EQS have not been established due to insufficient toxicity data. The process would involve a thorough review of available literature on the fate, transport, and ecotoxicity of the compound, and the application of assessment factors to account for uncertainties.

Human Health Risk Assessment Methodologies

The assessment of human health risks from exposure to PF-3,7-DMOA involves a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Exposure Assessment Models

Human exposure to PFAS can occur through various pathways, including the consumption of contaminated food and water, and the inhalation of indoor dust. Exposure assessment models are used to estimate the extent of human contact with these substances. These models can range from simple, deterministic approaches to more complex, probabilistic models that account for variability and uncertainty in exposure factors.

For PFAS, physiologically based pharmacokinetic (PBPK) models are increasingly being used to understand the absorption, distribution, metabolism, and excretion of these substances in the human body. These models can help in estimating internal doses and are crucial for extrapolating findings from animal studies to humans. While specific exposure assessment models for PF-3,7-DMOA are not well-documented, the general models developed for other PFAS can be adapted, provided that compound-specific data on properties like absorption and half-life are available.

Integration of Bioaccessibility Data

A critical component of human health risk assessment is understanding the fraction of a contaminant that is absorbed into the systemic circulation from the gastrointestinal tract, a concept known as bioaccessibility. Assuming that the total amount of a contaminant ingested is absorbed can lead to an overestimation of the health risk. Therefore, integrating bioaccessibility data into exposure assessments provides a more realistic estimation of the absorbed dose.

An in vitro study investigating the bioaccessibility of 14 different PFAS from soil and house dust included a branched PFCA identified as Br-PFDA (perfluoro-3,7-dimethyloctanoic acid). nih.govoup.com The study found that PFAS bioaccessibility generally decreases as hydrophobicity increases. nih.gov For PFAS with six or fewer carbons, bioaccessibility was consistently high (>90%). nih.gov The study also revealed that PFAS had significantly greater bioaccessibility in soils compared to dusts. nih.govoup.com The inclusion of a "sink" in the in vitro model, to mimic the removal of PFAS from the gut, increased the measured bioaccessibility. nih.govoup.com These findings underscore the importance of matrix and compound-specific bioaccessibility data for refining human health risk assessments of branched PFCAs like PF-3,7-DMOA.

Table 1: Factors Influencing PFAS Bioaccessibility

FactorInfluence on BioaccessibilityReference
PFAS Chain Length Generally, shorter chain PFAS are more bioaccessible. nih.gov
Matrix Type Bioaccessibility can differ significantly between matrices (e.g., soil vs. dust). nih.govoup.com
Organic Carbon Content Higher organic carbon content in the matrix can decrease bioaccessibility. nih.gov
Presence of a Sink Mimicking absorption in the gut can increase measured bioaccessibility in vitro. nih.govoup.com

Regulatory Landscape and Policy Development for Branched PFCAs

The regulatory landscape for PFAS is rapidly evolving globally. Historically, regulations have focused on legacy compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). However, there is a growing recognition of the need to address the broader class of PFAS, including branched isomers.

In the United States, the Environmental Protection Agency (EPA) has taken steps to regulate certain PFAS in drinking water and has issued health advisories for PFOA and PFOS. epa.gov The EPA's PFAS Strategic Roadmap outlines a comprehensive approach to address PFAS, including research, restriction, and remediation. itrcweb.org While there are no specific regulations for PF-3,7-DMOA at the federal level, the inclusion of branched isomers in monitoring programs and research initiatives is increasing.

The European Union has also implemented regulations on certain PFAS under the Stockholm Convention on Persistent Organic Pollutants and the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. The focus is gradually shifting from a compound-by-compound approach to regulating groups of PFAS. This group-based approach may eventually lead to regulations that cover branched PFCAs like PF-3,7-DMOA.

The development of policies for branched PFCAs is hampered by the same data gaps that affect their risk assessment. A more comprehensive understanding of their occurrence, fate, transport, and toxicity is needed to inform effective and proportionate regulatory measures.

Table 2: Key Regulatory and Advisory Bodies for PFAS

Regulatory/Advisory BodyJurisdictionKey Actions Related to PFASReference
U.S. Environmental Protection Agency (EPA) United StatesEstablished health advisories for PFOA and PFOS; developing drinking water standards; PFAS Strategic Roadmap. epa.govitrcweb.org
European Chemicals Agency (ECHA) European UnionManages REACH regulation, which can restrict the use of certain PFAS. concawe.eu
Stockholm Convention on Persistent Organic Pollutants InternationalLists certain PFAS for global restriction or elimination. nih.gov

National and International Regulatory Status within PFAS Frameworks

This compound, a branched-chain perfluoroalkyl carboxylic acid (PFCA) with ten carbon atoms, occupies a complex and evolving space within national and international regulatory frameworks for per- and poly-fluoroalkyl substances (PFAS). Due to its chemical structure, it falls under the broad category of long-chain PFCAs (LC-PFCAs), which are facing increasing scrutiny and regulation globally.

Internationally, the Stockholm Convention on Persistent Organic Pollutants (POPs) is a key instrument for regulating hazardous chemicals. While Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were listed in Annex A for elimination in 2019, the regulation of other PFCAs is expanding. federalregister.gov There is a recommendation to list all long-chain PFCAs, their salts, and related compounds in Annex A of the convention, which would include this compound due to its carbon chain length. nih.gov

In the European Union , a significant step has been taken with the restriction of C9-C14 PFCAs, their salts, and related substances under the REACH regulation (Regulation (EC) No 1907/2006). galab.commerieuxnutrisciences.com This regulation, which came into effect in February 2023, bans the manufacturing and placing on the market of these substances, including both linear and branched isomers. merieuxnutrisciences.com As a C10 PFCA, this compound falls within this restricted category. Some safety data sheets for the compound classify it according to Regulation (EC) No 1272/2008, indicating it causes skin and serious eye irritation. hpc-standards.com

In the United States , the Environmental Protection Agency (EPA) has been actively developing regulations for PFAS. epa.gov While the recent National Primary Drinking Water Regulation established Maximum Contaminant Levels (MCLs) for six specific PFAS, this compound is not among them. federalregister.govepa.gov However, the EPA's actions on long-chain PFCAs under the Toxic Substances Control Act (TSCA) are relevant. epa.gov The agency has issued Significant New Use Rules (SNURs) for LCPFCA chemical substances, which would require notification to the EPA before manufacturing or importing these chemicals for new uses. regulations.gov The EPA's framework for PFAS also considers the potential for regulation of categories of PFAS, which could encompass branched isomers like this compound in the future. federalregister.gov

Canada has also taken a proactive stance on LC-PFCAs. The Canadian government has determined that LC-PFCAs are toxic substances and has prohibited the manufacture, use, sale, and import of these chemicals, defined as those with a carbon chain length from C9 to C21. canada.casourceintelligence.com This definition includes this compound.

The regulatory landscape for branched PFAS isomers like this compound is less explicit than for their linear counterparts. However, the overarching trend is towards regulating entire classes of PFAS based on chain length and chemical structure, meaning that this compound is increasingly falling under restrictive regulations in various jurisdictions.

Research Gaps and Future Directions for Perfluoro 3,7 Dimethyloctanoic Acid

Elucidation of Specific Biotransformation Pathways

A significant area of uncertainty for PF-3,7-DMOA and other branched PFAS is their fate in biological systems. While PFAS are known for their persistence, some polyfluorinated precursors can be biotransformed into more stable perfluorinated compounds. itrcweb.org Research on the biotransformation of PFAS has historically focused on linear compounds like PFOA and PFOS. acs.orgnih.gov

However, studies have shown that the geometry of branched chains can influence the likelihood and pathways of microbial biotransformation. acs.orgnih.govacs.org The presence of methyl groups in PF-3,7-DMOA may affect its interaction with microbial enzymes differently than its linear counterparts. A meta-analysis of 97 studies revealed that PFAS biotransformation is dependent on factors such as chain length and branching geometries. acs.org There is a notable scarcity of literature on the specific microorganisms and enzymes responsible for PFAS biotransformation and the resulting transformation products. acs.orgacs.org Future research should prioritize identifying the specific microbial consortia and enzymatic processes that may act on PF-3,7-DMOA under various environmental conditions (aerobic and anaerobic). acs.orgacs.org Understanding whether it is a terminal degradation product or a transient intermediate is crucial for predicting its environmental persistence and accumulation. ecoitn.eu

Key Research Questions:

Can PF-3,7-DMOA be biotransformed by microorganisms found in soil, sediment, and wastewater treatment systems?

What are the resulting transformation products, and are they more or less mobile or toxic than the parent compound?

Which specific enzymes or metabolic pathways are involved in the potential breakdown of PF-3,7-DMOA?

How do environmental conditions (e.g., oxygen levels, nutrient availability) influence the rate and extent of its biotransformation? acs.org

Comprehensive Ecotoxicological Profiling

The ecotoxicity of most PFAS, including branched isomers, is not well-documented. itrcweb.org The majority of available data pertains to PFOS and PFOA, with significantly less information on compounds like PF-3,7-DMOA. itrcweb.org This lack of data presents a major challenge for conducting accurate ecological risk assessments. itrcweb.orgitrcweb.org

Future studies must establish a comprehensive ecotoxicological profile for PF-3,7-DMOA across different trophic levels. This includes acute and chronic toxicity testing on a diverse range of organisms, such as algae, invertebrates (e.g., daphnids), fish, and amphibians. It is hypothesized that branched isomers may exhibit different bioaccumulation patterns compared to linear ones. itrcweb.org Therefore, research on the bioconcentration and biomagnification potential of PF-3,7-DMOA in aquatic and terrestrial food webs is essential. itrcweb.orgitrcweb.org

Table 1: Proposed Ecotoxicological Endpoints for PF-3,7-DMOA Research

Organism Group Test Type Endpoints to Investigate
Algae Chronic Growth inhibition, photosynthetic activity
Invertebrates Acute & Chronic Mortality, immobilization, reproduction, development
Fish Acute & Chronic Mortality, growth, reproduction, developmental effects
Birds Sub-chronic Eggshell thinning, hatching success, chick survival

| Soil Organisms | Chronic | Reproduction, mortality, biomass reduction |

Development of Sustainable Remediation Technologies

The removal of PFAS from contaminated water and soil is a significant technological challenge due to their chemical stability. squarespace.com Current remediation technologies, such as granular activated carbon (GAC) and ion exchange resins, have shown effectiveness for long-chain, linear PFAS but may be less efficient for branched isomers. squarespace.comresearchgate.net The performance of sorption technologies can be influenced by the PFAS's chain length and functional group. squarespace.com

There is a critical need to develop and optimize sustainable remediation technologies specifically for branched PFAS like PF-3,7-DMOA. Research should explore advanced oxidation processes (AOPs), electrochemical oxidation, and sonolysis, which aim to destroy the carbon-fluorine bond. researchgate.netclu-in.org Additionally, novel adsorbent materials with a higher affinity for branched structures should be investigated. In-situ remediation strategies, such as stabilization techniques that immobilize PFAS in soil, also warrant further study to prevent their migration into groundwater. clu-in.orgitrcweb.org

Table 2: Emerging Remediation Technologies for PFAS

Technology Principle Potential for PF-3,7-DMOA Research Needs
Electrochemical Oxidation Anodic oxidation to break C-F bonds High, as it can degrade various PFAS Optimization of electrode materials and energy consumption; byproduct identification. clu-in.org
Sonochemical Treatment High-frequency ultrasound to create localized high-temperature and pressure zones for degradation Promising for aqueous solutions Scaling up from bench-scale to field applications; assessing efficiency in complex matrices. researchgate.netclu-in.org
Advanced Adsorbents Novel materials (e.g., modified biochar, functionalized polymers) with tailored pore structures High, could offer better selectivity for branched isomers Synthesis and testing of materials; regeneration and disposal of spent media.

| Stabilization/Immobilization | Mixing agents like activated carbon with soil to reduce PFAS mobility | High for source zone containment | Long-term stability and effectiveness under various geochemical conditions. clu-in.orgitrcweb.org |

Advanced Analytical Techniques for Low-Level Detection and Speciation

Accurate assessment of environmental contamination requires robust analytical methods. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for PFAS analysis, challenges remain, particularly for branched isomers. researchgate.net The co-elution of linear and branched isomers can complicate quantification if not properly resolved.

Future analytical development should focus on:

Isomer-Specific Quantification: Developing chromatographic methods that can separate and individually quantify PF-3,7-DMOA and other branched isomers. This is crucial as isomers can have different toxicities and environmental fates.

Lowering Detection Limits: Improving the sensitivity of instruments to detect PF-3,7-DMOA at the ultra-trace levels (parts per trillion or quadrillion) now being considered in health advisories and regulations. researchgate.net

Matrix Effect Reduction: Enhancing sample preparation and clean-up procedures to minimize interference from complex environmental matrices like soil, sediment, and biological tissues. researchgate.net

Non-Targeted Analysis: Employing high-resolution mass spectrometry to identify unknown PFAS, including potential biotransformation products of PF-3,7-DMOA.

Refined Human Health and Ecological Risk Models

Effective risk assessment models are essential for predicting the potential harm of chemicals to humans and ecosystems. itrcweb.org For PF-3,7-DMOA, the data needed to populate these models are largely absent. itrcweb.org Current risk assessments for PFAS often rely on data from PFOA and PFOS as surrogates, which may not be appropriate for branched isomers with different physicochemical properties and toxicokinetics. nih.gov

Future work must focus on developing refined risk models specifically for PF-3,7-DMOA. This requires integrating data from the research areas mentioned above:

Fate and Transport: Using data on its partitioning behavior and biotransformation potential to model its movement and persistence in the environment. itrcweb.org

Exposure Assessment: Combining environmental monitoring data with models of human and wildlife exposure pathways (e.g., drinking water, food chain). epa.gov

Dose-Response Modeling: Incorporating isomer-specific toxicological data to establish safe exposure thresholds for both humans and ecological receptors. nih.govsanbornhead.com

By building more sophisticated and specific models, regulators can better predict which populations and ecosystems are at greatest risk and implement more targeted and effective protective measures. sanbornhead.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing PF3,7DMOA?

Synthesis typically involves electrochemical fluorination or telomerization, followed by purification via distillation or chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation (C10HF19O2, MW 514.08), and Fourier-transform infrared spectroscopy (FTIR) to confirm perfluorinated bonds. Purity assessment should use gas chromatography-mass spectrometry (GC-MS) with fluorinated-specific columns to detect trace impurities .

Q. How can PF3,7DMOA be distinguished from other perfluorocarboxylic acids (PFCAs) in analytical workflows?

Utilize reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) using a C18 column and mobile phases optimized for PFAS separation (e.g., methanol/ammonium acetate). For isomer differentiation, ion mobility spectrometry (IMS) with trapped ion mobility separation (TIMS) achieves a resolution of ~300, enabling separation from structurally similar isomers like perfluorodecanoic acid (PFDA) .

Q. What are the challenges in quantifying PF3,7DMOA in environmental matrices?

Key challenges include low environmental concentrations (ppt levels), matrix interferences, and co-eluting isomers. Solid-phase extraction (SPE) with weak anion-exchange cartridges (e.g., WAX) is recommended for pre-concentration. Quantification via LC-MS/MS requires isotopic internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for matrix effects. Method detection limits (MDLs) below 0.1 ng/L are achievable with optimized TIMS parameters .

Advanced Research Questions

Q. How can isomer-specific toxicity of PF3,7DMOA be evaluated compared to linear PFCAs?

Design in vitro assays using hepatic (e.g., HepG2) or renal (e.g., HEK293) cell lines, comparing cytotoxicity (via MTT assay), oxidative stress markers (e.g., glutathione depletion), and transcriptional activation of peroxisome proliferator-activated receptors (PPARs). Pair these with in vivo studies in model organisms (e.g., zebrafish) to assess bioaccumulation and organ-specific effects. Structural differences (branched vs. linear) may alter protein-binding affinities, influencing toxicity pathways .

Q. What methodologies are effective for differentiating PF3,7DMOA isomers in non-targeted analysis?

Suspect screening workflows using high-resolution mass spectrometry (HRMS) coupled with computational tools (e.g., EPA’s Chemistry Dashboard) can prioritize isomers based on literature prevalence and data sources. For example, PF3,7DMOA (CAS 172155-07-6) is distinguished from PFDA by its unique fragmentation pattern in MS/MS (e.g., m/z 169 for CF3<sup>−</sup>) and mobility collision cross-section (CCS) values in TIMS .

Q. How does PF3,7DMOA’s stability in environmental matrices influence long-term monitoring strategies?

Stability studies should assess degradation under varying pH, UV exposure, and microbial activity. Use accelerated aging experiments (e.g., 40°C/75% humidity) followed by LC-MS/MS analysis. PF3,7DMOA’s perfluorinated chain confers resistance to hydrolysis, but branched structures may exhibit slower degradation rates compared to linear analogs. Long-term monitoring requires periodic QA/QC checks using NIST-traceable reference materials .

Q. What are the regulatory implications of PF3,7DMOA’s inclusion in PFAS monitoring frameworks?

PF3,7DMOA is listed in OEKO-TEX® STANDARD 100 (2023) as a restricted substance, requiring detection limits ≤1 µg/kg in textiles. Regulatory alignment with EPA’s Treatability Database (updated 2020) necessitates method validation for water matrices. Researchers should adopt ISO 33407:2024 guidelines for preparing certified reference materials (CRMs) to ensure data comparability across jurisdictions .

Q. How can researchers address the lack of certified reference materials (CRMs) for PF3,7DMOA?

In-house CRMs can be developed via gravimetric preparation in methanol, with purity verified by qNMR. Homogeneity and stability testing (e.g., 12-month storage at -20°C) should follow ISO 33407:2024. Collaborative studies with accredited labs (e.g., NIST) are critical for cross-validation. Purity ≥95% is achievable with preparative LC and rigorous impurity profiling .

Q. What advanced degradation techniques are viable for PF3,7DMOA in contaminated water?

Electrochemical oxidation using boron-doped diamond (BDD) electrodes achieves >90% degradation at neutral pH. Sonolysis combined with persulfate activation generates sulfate radicals (SO4<sup>•−</sup>), targeting the carboxylate group. Monitor degradation byproducts (e.g., shorter-chain PFCAs) via HRMS to assess pathway efficiency .

Q. How can biomonitoring studies account for PF3,7DMOA’s pharmacokinetic variability?

Population-scale studies should measure serum/plasma levels using isotope dilution, paired with demographic covariates (age, occupation). Pharmacokinetic modeling (e.g., PBPK) can estimate half-lives, while suspect screening of human blood databases (e.g., HUMANBLOOD) helps distinguish endogenous vs. exogenous sources. Note that PF3,7DMOA’s branched structure may reduce renal clearance compared to linear PFCAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-3,7-dimethyloctanoic acid
Reactant of Route 2
Perfluoro-3,7-dimethyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.